REACTION_CXSMILES
|
C([O-])([O-])=O.[K+].[K+].Cl[C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][N:9]=1.[OH:16][C:17]1[CH:24]=[CH:23][C:20]([CH:21]=[O:22])=[CH:19][CH:18]=1>CN(C=O)C.O>[CH:21]([C:20]1[CH:23]=[CH:24][C:17]([O:16][C:8]2[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][N:9]=2)=[CH:18][CH:19]=1)=[O:22] |f:0.1.2|
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C#N)C=C1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC=C(OC2=NC=C(C#N)C=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 310 mg | |
YIELD: PERCENTYIELD | 79.1% | |
YIELD: CALCULATEDPERCENTYIELD | 84.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |